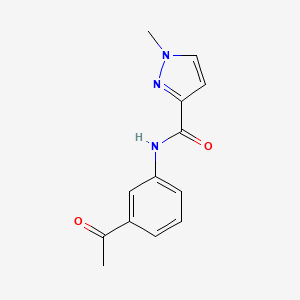

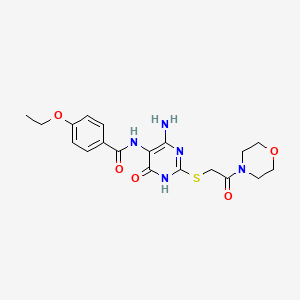

N-(3-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure analysis for “N-(3-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide” is not available in the retrieved sources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its reactivity, stability, and potential uses. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the retrieved sources .Scientific Research Applications

Pharmacological Probes and Receptor Antagonists

Pyrazole derivatives have been extensively studied for their potential as pharmacological probes and receptor antagonists. One key area of interest is their activity against the cannabinoid receptors. For instance, derivatives structurally related to N-(3-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide have been designed and synthesized to aid in the characterization of cannabinoid receptor binding sites. These compounds are therapeutically significant for potentially antagonizing the harmful side effects of cannabinoids and cannabimimetic agents, demonstrating the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).

Antimicrobial Activities

Pyrazole derivatives have also shown promise in antimicrobial applications. A study on the synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives revealed that these compounds possess notable antimicrobial properties. These findings underscore the potential utility of pyrazole derivatives, including those similar to this compound, in treating infections caused by various microorganisms (Sharshira & Hamada, 2011).

Herbicidal Activity

The application of pyrazole derivatives extends into agriculture, where some compounds have been investigated for their herbicidal activities. Research on 1,5-diarylpyrazole derivatives has identified compounds with noticeable pre-emergent herbicidal activities against a variety of weeds. This indicates the potential of pyrazole-based compounds in agricultural settings to control undesirable plant growth (Kudo et al., 1999).

Cytotoxic and Antitumor Activities

Furthermore, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored for their in vitro cytotoxic activity against cancer cells. This research highlights the potential of pyrazole derivatives as chemotherapeutic agents, offering insights into their mechanisms of action and therapeutic efficacy (Hassan et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets

Mode of Action

Compounds with similar structures have been found to interact with their targets through various mechanisms . For instance, some compounds form oximes or hydrazones with their targets, leading to changes in the target’s function .

Safety and Hazards

properties

IUPAC Name |

N-(3-acetylphenyl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9(17)10-4-3-5-11(8-10)14-13(18)12-6-7-16(2)15-12/h3-8H,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDGDKUSKFJEGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one dihydrochloride](/img/structure/B2775106.png)

![[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2775117.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2775118.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2775121.png)

![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2775125.png)